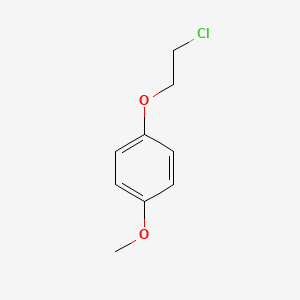

1-(2-Chloroethoxy)-4-methoxybenzene

Vue d'ensemble

Description

1-(2-Chloroethoxy)-4-methoxybenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature chloro, methoxy, and benzene moieties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase and the synthesis of various methoxybenzene derivatives are discussed .

Synthesis Analysis

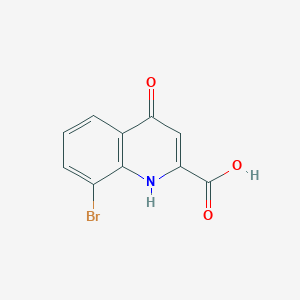

The synthesis of related compounds involves various chemical reactions, such as the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides , and the Knoevenagel reaction to produce photoluminescent phenylene vinylene oligomers . These methods highlight the reactivity of methoxybenzene derivatives and provide potential pathways for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene.

Molecular Structure Analysis

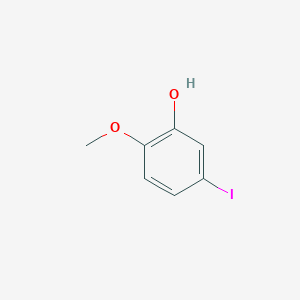

The molecular structure of methoxybenzene derivatives has been extensively studied. For example, the solid-state structure of 1,2-dimethoxybenzene was determined using X-ray crystallography, revealing the orientation of methoxy groups . Similarly, the structures of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer were elucidated, showing different orientations and conjugation possibilities for the methoxy groups .

Chemical Reactions Analysis

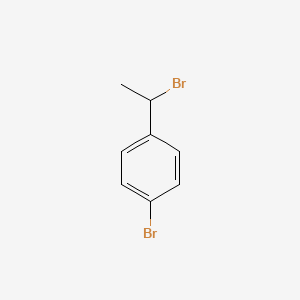

Chemical reactions involving methoxybenzene derivatives include the formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene , and the isomerization of azoxybenzenes under oxidative conditions . These reactions demonstrate the reactivity of the methoxy and chloro substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives can be inferred from the studies on compounds like 1,2-dimethoxybenzene and 1-lithio-2-methoxybenzene. The conformational preferences of methoxy groups and their interactions with other substituents, such as in o-dimethoxybenzene, affect the stability and reactivity of these molecules . These insights can be applied to predict the behavior of 1-(2-Chloroethoxy)-4-methoxybenzene in various environments.

Applications De Recherche Scientifique

1. Synthesis of Pyrazole Derivatives

- Application Summary: This compound is used in the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction .

- Methods of Application: The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- Results or Outcomes: The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products .

2. Preparation of Temperature-Responsive Block Copolymers

- Application Summary: This compound is used in the preparation of temperature-responsive block copolymers, poly (2-(dimethyl amino)ethyl methacrylate)-b-poly(N-isopropylacrylamide) [PDMAEMA-b-PNIPAM], by a combination of the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization .

- Methods of Application: Poly(N-isopropylacrylamide) (PNIPAM-Cl) was acquired by redox polymerization of N-isopropylacrylamide (NIPAM) using 2-(2-chloroethoxy)ethanol and Ce(NH4)2(NO3)6 was used as a catalyst .

- Results or Outcomes: The synthesized temperature-responsive block copolymer was characterized using multi-instruments and methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope, and UV–Vis .

3. Improved Ether-Based Battery Electrolytes

- Application Summary: This compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for improved ether-based battery electrolytes .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Propriétés

IUPAC Name |

1-(2-chloroethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMJRUQPYAEKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435259 | |

| Record name | 1-(2-chloroethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethoxy)-4-methoxybenzene | |

CAS RN |

3383-74-2 | |

| Record name | 1-(2-Chloroethoxy)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chloroethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)